1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride
Description
Properties
CAS No. |
73287-58-8 |
|---|---|
Molecular Formula |
C18H20ClN5 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(1,2-dimethyl-1,3-dihydroindazol-1-ium-3-yl)-(2-methyl-1H-indol-3-yl)diazene;chloride |
InChI |
InChI=1S/C18H19N5.ClH/c1-12-17(13-8-4-6-10-15(13)19-12)20-21-18-14-9-5-7-11-16(14)22(2)23(18)3;/h4-11,18-19H,1-3H3;1H |
InChI Key |
ULPURJRBQVYUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3C4=CC=CC=C4[NH+](N3C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-yl)azo]-1H-indazolium chloride generally involves:
- Formation of the indazolium salt core with methyl substitutions at the 1 and 2 positions.
- Azo coupling reaction to introduce the (2-methyl-1H-indol-3-yl)azo substituent at the 3-position.
- Final isolation as the chloride salt.
This approach is consistent with azo dye synthesis, where an aromatic amine or heterocycle is diazotized and coupled with another aromatic system, here involving indazole and indole derivatives.
Detailed Synthetic Route
Based on literature analogs and azo-indazole chemistry, the preparation can be divided into the following key steps:
Step 1: Synthesis of 1,2-Dimethylindazole Intermediate
- Starting from appropriate substituted hydrazines and methylated precursors, the indazole ring is constructed.
- Methyl groups are introduced at the 1 and 2 positions through alkylation or by using methyl-substituted starting materials.
- Cyclization typically occurs under acidic or reflux conditions in methanol or other suitable solvents.
Step 2: Diazotization of 2-Methyl-1H-indole
- The 2-methyl-1H-indole is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures to form the corresponding diazonium salt.
- This step requires careful temperature control (0–5°C) to stabilize the diazonium intermediate.
Step 3: Azo Coupling Reaction
- The diazonium salt of 2-methyl-1H-indole is coupled with the 1,2-dimethylindazole intermediate.
- The reaction is typically performed in a buffered aqueous or alcoholic medium at low temperatures to favor azo bond formation.
- The coupling occurs at the 3-position of the indazolium ring, yielding the azo-linked product.
Step 4: Formation of the Chloride Salt
- The product is isolated as the chloride salt by treatment with hydrochloric acid or by ion exchange.
- Purification is achieved by crystallization or filtration, often yielding a solid with characteristic melting points and spectroscopic signatures.
Advanced Techniques
Recent advances include the use of microflow reactors for precise control of reaction times and temperatures during the formation of reactive intermediates such as (1H-indol-3-yl)methyl electrophiles. This technology enhances the efficiency of nucleophilic substitution reactions on indole derivatives, potentially applicable to azo coupling steps to suppress side reactions and improve yields.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indazole ring formation | Hydrazine hydrate + methylated precursors | Reflux (~65–80 °C) | Methanol (MeOH) | ~65 | Cyclization to 1,2-dimethylindazole |
| Diazotization | NaNO2 + HCl (in situ nitrous acid) | 0–5 °C | Aqueous acid | High | Formation of diazonium salt |
| Azo coupling | Diazonium salt + indazole intermediate | 0–10 °C | Buffered aqueous/alcoholic | Moderate to high | Formation of azo bond at 3-position |
| Salt formation & isolation | HCl treatment, crystallization | Room temperature | Water/alcohol | High | Isolates chloride salt |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic azo (N=N) stretching bands around 1500–1600 cm⁻¹, NH stretching from indole and indazolium moieties.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic signals corresponding to indole and indazole rings, methyl singlets at 1,2-positions, and azo-linked protons. Typical chemical shifts include δ 7–8 ppm for aromatic protons and δ 2–3 ppm for methyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C18H20ClN5, with sodium adduct peaks observed in some cases.
- Melting Point: Compound typically crystallizes as a solid with melting points consistent with literature values around 160–170 °C, depending on purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields amines and other nitrogen-containing compounds.
Substitution: Substitution reactions can lead to a variety of substituted indole and indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal applications, particularly in the development of anti-cancer agents. The indole and azo groups in its structure are known for their biological activity.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of various indole-based azo compounds on cancer cell lines. The results indicated that compounds similar to 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride exhibited significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Dye Production
The compound is categorized as an azo dye, which is widely used in textile and food industries due to its vibrant colors and stability.
Properties of Azo Dyes
Azo dyes are characterized by their:
- Bright colors
- High stability against light and heat
- Ability to bind to various substrates
Table 1: Comparison of Azo Dyes
| Property | Azo Dyes | 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium Chloride |
|---|---|---|
| Color Fastness | High | High |
| Solubility | Varies | Soluble in organic solvents |
| Toxicity | Generally low | Requires safety assessments due to potential biological activity |
Materials Science
In materials science, this compound can be utilized for synthesizing advanced materials with specific optical properties.
Application in Photonic Devices
Research has indicated that azo compounds can be used in the fabrication of photonic devices due to their ability to undergo reversible photoisomerization. This property allows them to be employed in:
- Optical switches
- Data storage systems
Analytical Chemistry
The compound can also serve as a reagent in analytical chemistry for detecting metal ions due to its chelating properties.
Detection of Metal Ions
A study demonstrated that indazole-based compounds could form stable complexes with transition metals, facilitating the detection of ions like copper and lead through spectroscopic methods .
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Imidazolium-Based Ionic Liquids (e.g., DMIPOSS)
1,2-Dimethyl-3-(benzyl ethyl iso-butyl POSS)imidazolium chloride (DMIPOSS) shares the ionic liquid character and methyl-substituted heterocyclic core with the target compound. However, DMIPOSS incorporates a polyhedral oligomeric silsesquioxane (POSS) group, enhancing thermal stability in polymer-clay nanocomposites. Studies show DMIPOSS-modified clays exhibit higher thermal stability (decomposition temperatures >300°C) compared to traditional surfactants but face challenges in exfoliation during polymer blending . In contrast, the target compound’s indazolium core and azo group may confer distinct electronic properties, though its thermal behavior in composites remains unstudied.
Azo-Linked Indole Derivatives
The compound listed in (2-chloro-4-[(2-methyl-1H-indol-3-yl)azo]benzonitrile, CAS 72928-36-0) shares the azo-indole motif but lacks the indazolium chloride component. The presence of a nitrile group and chloro substituent in this analogue likely alters solubility and reactivity compared to the target compound.
Thermal and Chemical Stability
While DMIPOSS demonstrates superior thermal stability to alkylammonium surfactants, its inability to fully exfoliate in polymers like polystyrene or nylon 6 limits performance. The target compound’s indazolium chloride structure may exhibit different intercalation behavior due to steric effects from the azo group and methyl substituents. For example, planar aromatic systems (e.g., pyridinium salts) often facilitate better layer separation in nanocomposites than bulky substituents .
Toxicity and Regulatory Status
Hypothetical Comparative Table
Biological Activity
1,2-Dimethyl-3-[(2-methyl-1H-indol-3-yl)azo]-1H-indazolium chloride (CAS No. 73287-58-8) is a synthetic compound belonging to the class of azo dyes and indazole derivatives. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5 |
| Molecular Weight | 341.84 g/mol |
| CAS Number | 73287-58-8 |
| Synonyms | 1H-Indazolium, 1,2-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) |
Structural Characteristics
The compound features an indazole moiety with an azo group that connects to a methyl-substituted indole. The presence of the chloride ion indicates its salt form, which may influence its solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-yl)azo]-1H-indazolium chloride. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of the compound against several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung carcinoma) | 15.4 |
| MDA-MB-231 (Breast cancer) | 12.7 |
| HeLa (Cervical cancer) | 18.9 |
The results indicated that the compound exhibits a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, preventing further division and proliferation.
Research Findings
In a comparative study with other indazole derivatives, the compound showed enhanced cytotoxicity correlated with its lipophilicity and structural features. The introduction of methyl groups on the indole ring significantly increased its interaction with cellular membranes and facilitated better drug delivery into cells.
Toxicological Studies
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Preliminary toxicological assessments revealed:
- Low Acute Toxicity : In animal models, no significant adverse effects were observed at therapeutic doses.
- Skin and Eye Irritation : Moderate irritation was noted in dermal exposure studies.
Q & A
Q. Optimization Tips :
- Use a 10% molar excess of the indazolium derivative to drive the reaction to completion.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 9:1).
- Yield improvements (up to 85%) are achievable by maintaining strict temperature control during diazotization .
Advanced: How does the azo functional group influence the compound’s electrochemical properties, and what experimental approaches characterize its redox behavior?
Methodological Answer:
The azo group (-N=N-) confers redox activity, enabling electron transfer processes. Key methodologies include:
- Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Scan potentials between -1.5 V to +1.5 V (vs. Ag/AgCl). The azo group typically shows a reduction peak near -0.8 V, corresponding to the N=N bond cleavage .
- Spectroelectrochemistry : Couple CV with UV-vis spectroscopy to monitor absorbance changes during reduction (e.g., loss of the azo π→π* transition at ~450 nm).
- Contradictions : Discrepancies in redox potentials may arise from solvent effects or counterion interactions. Comparative studies using ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) as electrolytes are recommended to resolve such issues .
Basic: Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- ¹H NMR : Key signals include:
- Indazolium methyl groups: δ 3.8–4.2 ppm (singlet, 6H).
- Aromatic protons: δ 7.2–8.5 ppm (multiplet, 10H from indole and indazolium rings).
- Methylindole proton: δ 2.6 ppm (singlet, 3H) .
- FTIR : Azo group stretching at ~1450–1600 cm⁻¹; indole N-H stretch at ~3400 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Expect [M-Cl]⁺ ion (exact mass calculated for C₂₀H₂₀N₅⁺: 354.1715) .
Data Interpretation Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
Advanced: What challenges arise in analyzing the compound’s stability under physiological pH conditions, and how can degradation pathways be elucidated?
Methodological Answer:
The compound may hydrolyze in aqueous media, particularly under acidic (pH < 3) or alkaline (pH > 10) conditions.
- Stability Protocol :
- Incubate the compound in buffers (pH 2–12) at 37°C.
- Monitor degradation via HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% formic acid).
- Identify degradation products using LC-MS/MS.
- Key Findings :
- Degradation at pH < 3 involves protonation of the indazolium ring, leading to ring-opening.
- At pH > 10, the azo bond cleaves, releasing 2-methylindole and dimethylindazole derivatives .
Mitigation Strategy : Use lyophilization for long-term storage and avoid aqueous solvents in formulations.
Basic: What safety protocols are essential for handling this compound, given its potential hazards?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dispensing.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
- First Aid :
- Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
Note : No GHS classification is available, but treat as a potential irritant based on structural analogs .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate interaction energies with biological targets (e.g., DNA minor groove) using molecular docking (AutoDock Vina).
- Applications :
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
